(R)-2-(1-Aminobutyl)-6-chlorophenol
Description
Properties
Molecular Formula |
C10H14ClNO |
|---|---|
Molecular Weight |
199.68 g/mol |
IUPAC Name |
2-[(1R)-1-aminobutyl]-6-chlorophenol |
InChI |
InChI=1S/C10H14ClNO/c1-2-4-9(12)7-5-3-6-8(11)10(7)13/h3,5-6,9,13H,2,4,12H2,1H3/t9-/m1/s1 |
InChI Key |
WQUXAJWABCMCGQ-SECBINFHSA-N |
Isomeric SMILES |
CCC[C@H](C1=C(C(=CC=C1)Cl)O)N |
Canonical SMILES |
CCCC(C1=C(C(=CC=C1)Cl)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-Aminobutyl)-6-chlorophenol can be achieved through several synthetic routes. One common method involves the reaction of 6-chlorophenol with ®-1-aminobutane under specific conditions. The reaction typically requires a base, such as sodium hydroxide, to deprotonate the phenol group, allowing it to react with the amine group of ®-1-aminobutane. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of ®-2-(1-Aminobutyl)-6-chlorophenol may involve more efficient and scalable methods. One approach could be the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of chiral catalysts or chiral auxiliaries can enhance the enantioselectivity of the synthesis, ensuring the production of the desired ®-enantiomer.
Chemical Reactions Analysis
Types of Reactions
®-2-(1-Aminobutyl)-6-chlorophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro group, if present, can be reduced to an amine group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under appropriate conditions.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted phenolic compounds depending on the nucleophile used.
Scientific Research Applications
Biological Activities
Research indicates that (R)-2-(1-Aminobutyl)-6-chlorophenol exhibits notable biological activities similar to other chlorophenols. Its potential applications include:
- Antimicrobial Properties : Compounds with similar structures have shown effectiveness against various bacterial strains.
- Anti-inflammatory Effects : Investigated for its role in modulating inflammatory pathways.
- Analgesic Properties : Potential use in pain management therapies.
Medicinal Chemistry Applications
In medicinal chemistry, (R)-2-(1-Aminobutyl)-6-chlorophenol serves as a lead compound for developing new pharmaceuticals. Its interaction with biological targets is crucial for understanding its pharmacological effects:
- Cytochrome P450 Interaction : Studies suggest that this compound may influence drug metabolism through interactions with cytochrome P450 enzymes, potentially affecting the efficacy and toxicity of co-administered drugs.
- Receptor Binding Studies : Investigations into its binding affinity to various receptors can elucidate its therapeutic potential.
Environmental Applications
The environmental impact of chlorinated phenolic compounds is significant. Research into (R)-2-(1-Aminobutyl)-6-chlorophenol includes:
- Toxicity Assessments : Evaluating nephrotoxic effects and environmental persistence.
- Biodegradation Studies : Understanding how this compound breaks down in different environmental conditions can inform risk assessments and remediation strategies.
Case Study 1: Antimicrobial Efficacy
A study conducted on similar chlorophenolic compounds demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicate that (R)-2-(1-Aminobutyl)-6-chlorophenol could be developed into an effective antimicrobial agent.
Case Study 2: Pharmacokinetic Profiling
Research on the pharmacokinetics of related compounds revealed that structural modifications could enhance bioavailability and reduce toxicity. This insight is crucial for optimizing (R)-2-(1-Aminobutyl)-6-chlorophenol for therapeutic use .
Mechanism of Action
The mechanism of action of ®-2-(1-Aminobutyl)-6-chlorophenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenol group can form hydrogen bonds with target proteins, while the ®-1-aminobutyl group can interact with hydrophobic pockets, enhancing binding affinity. The chlorine atom may also contribute to the compound’s overall reactivity and specificity.
Comparison with Similar Compounds
Structural Analogs with Halogen and Substituent Variations
Compounds such as 2-((benzyl(methyl)amino)methyl)-6-chlorophenol (3i) and its derivatives () share a phenol core with chloro/bromo substituents but differ in their side chains. Key comparisons include:
Key Findings :
- The target’s aminobutyl chain likely enhances stereoselectivity in catalysis compared to 3i’s benzyl group, which may introduce π-π interactions .
Chiral Aminophenols with Complex Side Chains
The compound 2,4-dichloro-6-((1R)-1-{[(R)-(2-chlorophenyl)(cyclopentyl)methyl]amino}ethyl)phenol () shares chiral centers and hydrogen-bonding motifs with the target:
Key Findings :
Simple Aminophenols (e.g., 2-Aminophenol)
Simpler analogs like 2-aminophenol () lack the aminobutyl chain and chloro substituents, leading to stark contrasts:
Key Findings :
- The target’s chloro and aminobutyl groups increase lipophilicity, making it less water-soluble but more suitable for organic-phase reactions.
- The phenol group in both compounds provides acidity (pKa ~10), but the target’s substituents may modulate this property .
Aminobutanol Derivatives
Key Findings :
- The target’s phenol group introduces UV activity and acidity, facilitating detection in chromatographic analyses compared to aminobutanol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
